(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide
Description
The compound “(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide” is a chromene derivative featuring a 2-imino group substituted with a 3-chloro-4-fluorophenyl moiety, a diethylamino group at position 7, and a carboxamide at position 3. Chromene-based compounds are widely studied for their biological and photophysical properties, with structural modifications often dictating their applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)imino-7-(diethylamino)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-3-25(4-2)14-7-5-12-9-15(19(23)26)20(27-18(12)11-14)24-13-6-8-17(22)16(21)10-13/h5-11H,3-4H2,1-2H3,(H2,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKFRGPAXWVPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC(=C(C=C3)F)Cl)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
2-[(3-Bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide
- Structural Differences : The brominated analog replaces the 3-chloro-4-fluorophenyl group with a 3-bromophenyl substituent.
- Molecular Weight : The bromo analog has a molecular weight of 414.30 g/mol (C₂₀H₂₀BrN₃O₂), compared to the target compound’s 387.45 g/mol (C₂₀H₁₉ClFN₃O₂), reflecting the heavier bromine atom.
- Implications: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility in aqueous media.
Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate
- Structural Differences: This compound replaces the imino group with a 2-oxo moiety and the carboxamide with a methyl ester.
- Key Properties: The ester group increases hydrophobicity, while the ketone at position 2 alters electron distribution. The molecular formula (C₁₆H₁₉NO₄) and weight (289.33 g/mol) are significantly lower than the target compound’s.
- Implications: The carboxamide in the target compound enables hydrogen bonding, which could enhance interactions with biological targets compared to the ester derivative. The imino group’s resonance stabilization may also confer greater stability .
(E)-6-(4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenoxy)hexanoic Acid
- Structural Differences: This derivative includes a dicyanomethylene group at position 2 and a hexanoic acid chain, contrasting with the target’s imino-carboxamide system.
- Functional Impact: The dicyanomethylene group enhances conjugation, likely improving fluorescence properties. The hexanoic acid tail increases water solubility, unlike the carboxamide in the target compound.
- Implications : The target compound’s carboxamide and halogenated aryl group may prioritize bioactivity over fluorescence, making it more suitable for therapeutic applications than biomolecule labeling .
8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide
- Structural Differences : A methoxy group at position 8 and a 2-chlorophenylamide substituent distinguish this compound.
- Substituent Effects: The methoxy group is electron-donating, while the target compound’s diethylamino group at position 7 offers stronger electron-donating capabilities.
- Implications: Positional differences (7-diethylamino vs.
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| (2E)-2-[(3-Chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide | C₂₀H₁₉ClFN₃O₂ | 387.45 | 3-Cl-4-F-Ph, diethylamino, carboxamide | Dual halogenation, H-bonding capability |
| 2-[(3-Bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide | C₂₀H₂₀BrN₃O₂ | 414.30 | 3-Br-Ph, diethylamino, carboxamide | High lipophilicity |
| Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | C₁₆H₁₉NO₄ | 289.33 | 2-oxo, methyl ester | Hydrophobic, ester reactivity |
| (E)-6-(4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenoxy)hexanoic Acid | C₃₁H₂₈N₄O₃ | 528.59 | Dicyanomethylene, hexanoic acid | Fluorescent, water-soluble tail |
| 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide | C₁₇H₁₃ClN₂O₃ | 328.75 | 8-methoxy, 2-Cl-Ph-amide | Electron-donating methoxy group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
